

# Application Notes and Protocols for Cell Viability Assays with AZD6918 Treatment

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## Compound of Interest

Compound Name: AZD6918

Cat. No.: B1666230

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## Introduction

**AZD6918** is a potent and selective, orally active inhibitor of Tropomyosin receptor kinase (Trk) tyrosine kinases.[1][2] The Trk family of receptors (TrkA, TrkB, and TrkC) and their neurotrophin ligands are crucial in the development and function of the nervous system. However, aberrant Trk signaling has been implicated in the pathogenesis of various cancers, particularly neuroblastoma.[1] **AZD6918** exerts its anti-tumor effects by binding to Trk, thereby inhibiting neurotrophin-Trk interaction and subsequent activation of downstream signaling pathways. This disruption leads to cell cycle arrest and apoptosis in tumor cells that have a dependency on Trk signaling.[1][3]

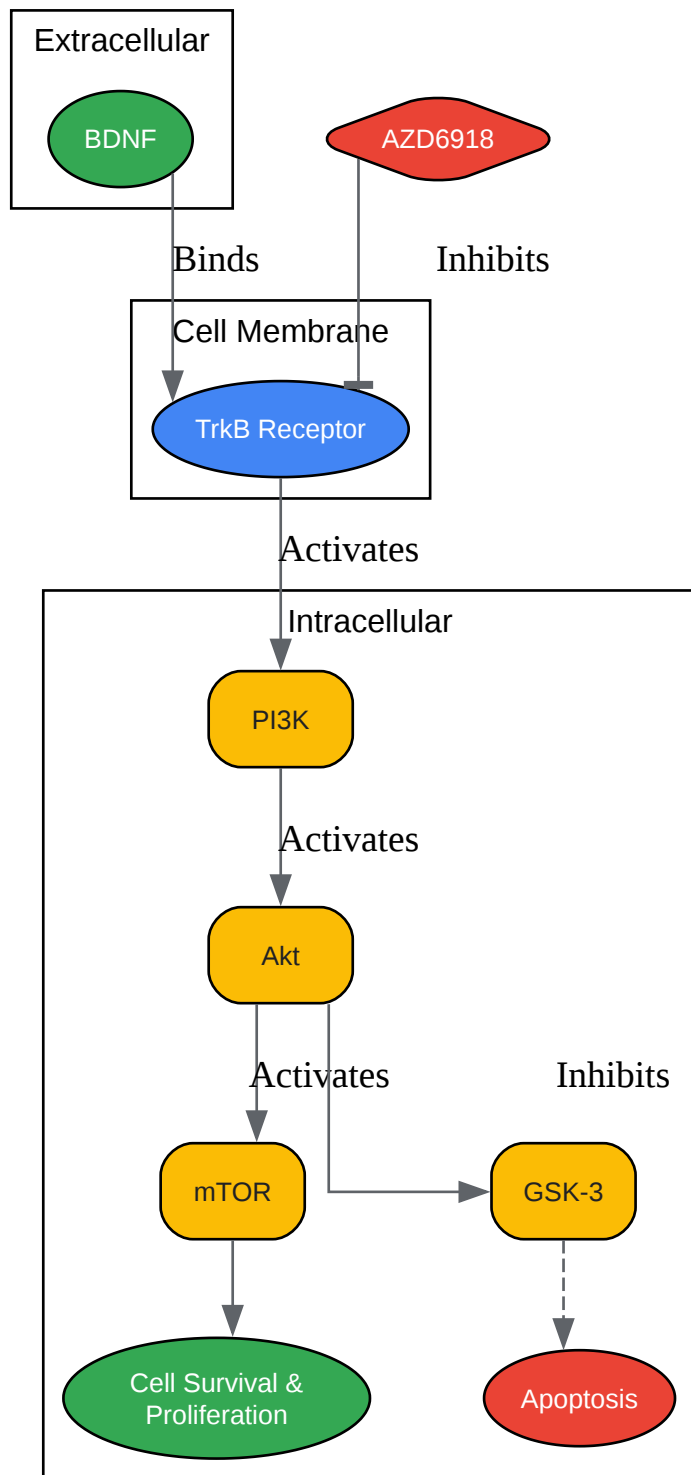
These application notes provide a comprehensive guide for assessing the in vitro efficacy of **AZD6918** by measuring cell viability. Detailed protocols for commonly used assays are provided, along with illustrative data and visualizations to aid in experimental design and data interpretation.

## Mechanism of Action of AZD6918

**AZD6918** specifically targets the Trk family of receptor tyrosine kinases. In many neuroblastomas, the Brain-Derived Neurotrophic Factor (BDNF) binds to its receptor, TrkB, initiating a signaling cascade that promotes cell survival and chemoresistance.[1][3] **AZD6918** competitively inhibits this interaction, leading to the downregulation of pro-survival pathways.

The binding of BDNF to TrkB normally leads to the autophosphorylation of the receptor and the activation of downstream signaling pathways, most notably the PI3K/Akt and MAPK pathways. The activation of Akt leads to the phosphorylation and activation of mTOR and the phosphorylation and inactivation of GSK-3, both of which contribute to cell survival and proliferation. **AZD6918**'s inhibition of TrkB phosphorylation prevents the activation of these downstream effectors.[1]

## AZD6918 Mechanism of Action

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Caption: **AZD6918** inhibits the BDNF/TrkB signaling pathway.

## Data Presentation: Efficacy of AZD6918 on Neuroblastoma Cell Lines

The following tables summarize the dose-dependent effect of **AZD6918** on the viability of various TrkB-expressing neuroblastoma cell lines after 24 hours of treatment, as determined by an MTS assay.<sup>[1]</sup>

Table 1: Percent Viability of Neuroblastoma Cell Lines Treated with **AZD6918**

AZD6918 Concentration (μM)	TB3 % Viability (Mean ± SD)	BE2 % Viability (Mean ± SD)	KCNR % Viability (Mean ± SD)
0 (Vehicle Control)	100 ± 5.0	100 ± 4.8	100 ± 5.2
1.25	95 ± 4.5	98 ± 4.2	96 ± 4.9
2.5	88 ± 5.1	92 ± 4.5	89 ± 5.5
5	75 ± 6.2	81 ± 5.8	78 ± 6.1
10	60 ± 5.8	68 ± 6.3	65 ± 5.9
20	45 ± 4.9	52 ± 5.1	50 ± 5.3
40	30 ± 4.1	38 ± 4.6	35 ± 4.4
60	22 ± 3.5	28 ± 3.9	25 ± 3.7

Table 2: Estimated IC50 Values for **AZD6918** in Neuroblastoma Cell Lines

Cell Line	Estimated IC50 (μM)
TB3	~15
BE2	~25
KCNR	~20

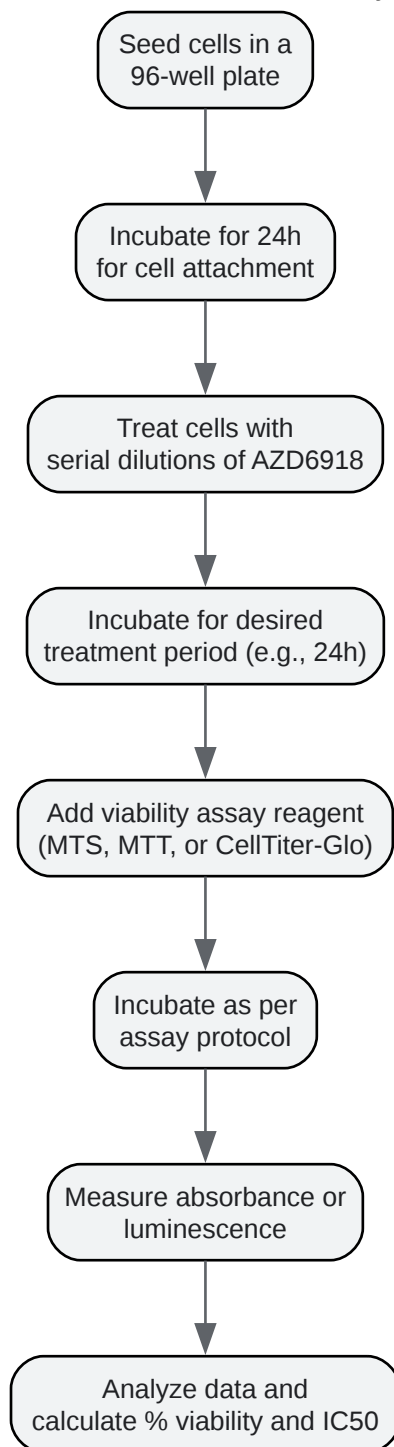
Note: The data in these tables are illustrative and based on published findings.<sup>[1]</sup> Actual results may vary depending on experimental conditions.

## Experimental Protocols

Several colorimetric and luminescent assays are suitable for determining cell viability following **AZD6918** treatment. The choice of assay may depend on factors such as cell type, experimental throughput, and available equipment.

## General Experimental Workflow

## General Workflow for Cell Viability Assays



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Caption: A typical workflow for assessing cell viability.

## MTS Cell Viability Assay

The MTS assay is a colorimetric method for assessing cell viability. The assay utilizes a tetrazolium salt (MTS) that is bio-reduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product is directly proportional to the number of living cells in culture.

### Materials:

- 96-well cell culture plates
- TrkB-expressing neuroblastoma cells (e.g., TB3, BE2, KCNR)
- Complete cell culture medium
- **AZD6918** stock solution (in DMSO)
- MTS reagent solution
- Microplate spectrophotometer capable of reading absorbance at 490 nm

### Protocol:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **AZD6918** in complete culture medium. Remove the medium from the wells and add 100  $\mu$ L of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest **AZD6918** concentration).
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- **MTS Reagent Addition:** Add 20  $\mu$ L of MTS reagent to each well.
- **Incubation:** Incubate the plate for 1-4 hours at 37°C.

- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Subtract the average absorbance of the media-only blank wells from all other values. Calculate the percent viability for each treatment by normalizing to the vehicle control wells ((Absorbance of treated cells / Absorbance of control cells) x 100).

## MTT Cell Viability Assay

The MTT assay is another widely used colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability. In this assay, the yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance is measured.

### Materials:

- 96-well cell culture plates
- TrkB-expressing neuroblastoma cells
- Complete cell culture medium
- **AZD6918** stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Microplate spectrophotometer capable of reading absorbance at 570 nm

### Protocol:

- Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTS assay protocol.
- MTT Reagent Addition: Add 10 µL of MTT solution to each well.
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.



- Solubilization: Carefully remove the medium and add 100  $\mu$ L of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Perform data analysis as described in step 7 of the MTS assay protocol.

## CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells. The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.

### Materials:

- Opaque-walled 96-well plates
- TrkB-expressing neuroblastoma cells
- Complete cell culture medium
- **AZD6918** stock solution (in DMSO)
- CellTiter-Glo® Reagent
- Luminometer

### Protocol:

- Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTS assay protocol, using opaque-walled plates.
- Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
- Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100  $\mu$ L of reagent to 100  $\mu$ L of medium).

- **Lysis and Signal Stabilization:** Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Luminescence Reading:** Measure the luminescence using a luminometer.
- **Data Analysis:** Subtract the average luminescence of the media-only blank wells from all other values. Calculate the percent viability for each treatment by normalizing to the vehicle control wells ( $(\text{Luminescence of treated cells} / \text{Luminescence of control cells}) \times 100$ ).

## Conclusion

The provided application notes and protocols offer a robust framework for evaluating the efficacy of **AZD6918** in Trk-dependent cancer cell lines. The selection of the appropriate cell viability assay will depend on the specific experimental needs and available resources. Accurate and consistent execution of these protocols will yield reliable data to inform preclinical drug development and further elucidate the therapeutic potential of **AZD6918**.

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## References

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